5,5'-Diamino-3,3,3',3'-tetramethyl-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-6,6'-diol 5,5'-Diamino-3,3,3',3'-tetramethyl-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-6,6'-diol
Brand Name: Vulcanchem
CAS No.:
VCID: VC13811555
InChI: InChI=1S/C21H26N2O2/c1-19(2)9-21(13-7-17(24)15(22)5-11(13)19)10-20(3,4)12-6-16(23)18(25)8-14(12)21/h5-8,24-25H,9-10,22-23H2,1-4H3
SMILES: CC1(CC2(CC(C3=CC(=C(C=C32)O)N)(C)C)C4=CC(=C(C=C41)N)O)C
Molecular Formula: C21H26N2O2
Molecular Weight: 338.4 g/mol

5,5'-Diamino-3,3,3',3'-tetramethyl-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-6,6'-diol

CAS No.:

Cat. No.: VC13811555

Molecular Formula: C21H26N2O2

Molecular Weight: 338.4 g/mol

* For research use only. Not for human or veterinary use.

5,5'-Diamino-3,3,3',3'-tetramethyl-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-6,6'-diol -

Specification

Molecular Formula C21H26N2O2
Molecular Weight 338.4 g/mol
IUPAC Name 6,6'-diamino-1,1,1',1'-tetramethyl-3,3'-spirobi[2H-indene]-5,5'-diol
Standard InChI InChI=1S/C21H26N2O2/c1-19(2)9-21(13-7-17(24)15(22)5-11(13)19)10-20(3,4)12-6-16(23)18(25)8-14(12)21/h5-8,24-25H,9-10,22-23H2,1-4H3
Standard InChI Key PUCKXGIYMMARMQ-UHFFFAOYSA-N
SMILES CC1(CC2(CC(C3=CC(=C(C=C32)O)N)(C)C)C4=CC(=C(C=C41)N)O)C
Canonical SMILES CC1(CC2(CC(C3=CC(=C(C=C32)O)N)(C)C)C4=CC(=C(C=C41)N)O)C

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound belongs to the spirobi[indene] family, featuring two indene moieties connected via a spiro carbon atom. Its IUPAC name reflects the substitution pattern: amino groups at the 5,5′-positions, methyl groups at the 3,3,3′,3′-positions, hydroxyl groups at the 6,6′-positions, and a partially hydrogenated bicyclic framework. The molecular formula is C₂₁H₂₆N₂O₂, with a molar mass of 338.4434 g/mol .

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS Number753437-92-2
Molecular FormulaC₂₁H₂₆N₂O₂
Molecular Weight338.4434 g/mol
Hazard StatementsH315, H319 (skin/eye irritation)

The spiro center imposes axial chirality, enabling enantiomeric forms that are critical for applications in asymmetric synthesis . Computational studies on related BINOL systems suggest that electron density distribution and steric effects at the 6,6′-positions dominate reactivity patterns .

Synthesis and Functionalization

Regioselective Modification

The 6,6′-hydroxyl groups serve as directing groups for electrophilic substitutions. In BINOL systems, bromination at −75°C in CH₂Cl₂ achieves 6,6′-dibromination with >99% yield . For the spirobi[indene] analogue, similar conditions may functionalize the 5,5′-positions due to steric hindrance from the methyl groups. Computational modeling of electron density maps could validate this hypothesis.

Applications in Asymmetric Catalysis and Sensing

Chiral Ligand Design

The 5,5′-diamino groups provide coordination sites for transition metals, making this compound a candidate for chiral ligands. In BINOL-derived catalysts, 6,6′-substituents enhance enantioselectivity in reactions such as the asymmetric hydrocyanation of enones . By analogy, spirobi[indene]-diamine ligands could induce superior stereocontrol in metal-catalyzed transformations due to their rigid backbone.

Fluorescent Probes

BINOL-based diamines exhibit fluorescence properties tunable via substitution. For instance, 6,6′-dinitroBINOL derivatives show emission shifts upon binding anions like fluoride . The spirobi[indene] analogue’s conjugated system may enable similar applications in enantioselective fluorescence sensing of amino acids or small molecules, particularly if functionalized with electron-withdrawing groups.

Exposure RouteResponse
Skin ContactWash with soap/water; remove contaminated clothing
Eye ContactRinse cautiously for 15 minutes; seek medical attention if irritation persists

Future Research Directions

Mechanistic Studies

Elucidating the electronic effects of methyl and amino substituents on regioselectivity is critical. Comparative DFT studies between spirobi[indene] and BINOL systems could reveal how backbone rigidity influences reaction pathways.

Polymer Applications

Crosslinking diamine monomers with dialdehydes or diisocyanates may yield chiral porous polymers for gas separation or enantioselective adsorption. BINOL-based polymers exhibit fluorescence responses to analytes , suggesting similar potential for spirobi[indene] networks.

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